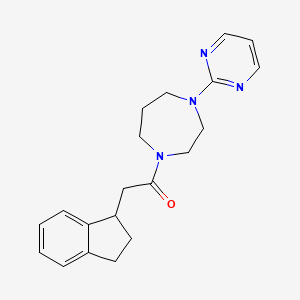![molecular formula C13H20N2 B5672666 N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, also known as DMPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPEB is a member of the family of compounds known as selective androgen receptor modulators (SARMs). SARMs have been shown to selectively bind to androgen receptors, which play a critical role in the development of muscle tissue and bone density. DMPEB has been found to have a high affinity for androgen receptors, making it a promising candidate for the treatment of a variety of conditions.
Wirkmechanismus
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine works by selectively binding to androgen receptors, which play a critical role in the development of muscle tissue and bone density. By binding to these receptors, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine can increase muscle mass and bone density, leading to improved physical performance and overall health.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscle mass and bone density, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to improve insulin sensitivity, reduce inflammation, and enhance cardiovascular function. These effects make N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine a promising candidate for the treatment of a variety of conditions, including diabetes, cardiovascular disease, and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is its high affinity for androgen receptors, which makes it a potent and selective modulator of these receptors. However, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine also has some limitations for lab experiments. For example, its complex synthesis process and relatively low yield can make it difficult and expensive to produce in large quantities. Additionally, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet well-established.
Zukünftige Richtungen
There are a number of future directions for research on N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. One area of focus is the development of more efficient and cost-effective synthesis methods for N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. Another area of research is the investigation of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine's potential therapeutic applications in humans, particularly in the treatment of conditions such as osteoporosis, sarcopenia, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, as well as its potential side effects and long-term safety.
Synthesemethoden
The synthesis of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is a complex process that involves several steps. The first step is the synthesis of 2-buten-1-amine, which is then reacted with 2-pyridineethylamine to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. The overall yield of this process is approximately 30%.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of muscle wasting and bone density loss. N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of conditions such as osteoporosis and sarcopenia.
Eigenschaften
IUPAC Name |
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKXFMRGVRFNM-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425461 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5672617.png)
![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)

![3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5672679.png)
